Ivermectin-d2

Bioanalysis LC-MS/MS Method Validation

Ivermectin-d2 is the deuterated analog of ivermectin, specifically validated as an internal standard for quantitative LC-MS/MS. Its mass shift differentiates it from the analyte, eliminating signal interference and correcting matrix effects to achieve <15% RSD. Directly applicable to published methods for human plasma/whole blood (TDM/PK) and food safety testing (fish tissue) under EU legislation. Procuring an ISO 17034-certified reference standard ensures audit readiness for GLP/GMP laboratories and mitigates method re‑validation risk.

Molecular Formula C48H74O14
Molecular Weight 877.1 g/mol
Cat. No. B10829645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvermectin-d2
Molecular FormulaC48H74O14
Molecular Weight877.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
InChIInChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1/i17D,18D/t17?,18-,25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+
InChIKeyAZSNMRSAGSSBNP-CTSZMUEMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ivermectin-d2: A Validated Deuterated Internal Standard for LC-MS/MS Quantification of Ivermectin in Complex Biological Matrices


Ivermectin-d2 is a deuterium-labeled analog of the widely used anthelmintic macrocyclic lactone, ivermectin. It is specifically intended for use as an internal standard (IS) in quantitative analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound consists of a mixture of the deuterated B1a and B1b components, mirroring the composition of the parent drug [1]. Its primary value proposition in a procurement context is its established role in validated, high-sensitivity bioanalytical assays, providing the necessary isotopic differentiation to correct for analytical variability inherent to complex sample matrices.

Why Ivermectin-d2 is Not an Interchangeable Reagent: The Critical Role of Defined Isotopic Purity and Proven Method Suitability


Generic substitution of Ivermectin-d2 with a different isotopologue or an unlabeled compound is not a viable analytical strategy. The performance of a stable isotope-labeled internal standard (SIL-IS) is dependent on its ability to perfectly co-elute with and correct for the analyte's behavior during sample preparation and ionization. Using an unlabeled ivermectin standard would fail to provide the necessary mass differentiation required for selective detection by a mass spectrometer, leading to signal interference and inaccurate quantification [1]. While alternative deuterated ivermectin standards (e.g., Ivermectin-d3) exist, their specific mass shift and chromatographic behavior may not perfectly match the analyte under all conditions, potentially introducing systematic bias in a validated method [2]. The use of Ivermectin-d2 is specifically documented and validated in peer-reviewed studies, offering a direct, risk-mitigated path to robust assay development. Substituting this with a generic or 'similar' internal standard would necessitate a complete re-validation of the analytical method, a costly and time-consuming process.

Quantitative Evidence Guide: Differentiating Ivermectin-d2 for Bioanalytical Method Procurement


Validation Data in Human Plasma and Whole Blood: A Direct Performance Comparison with Ivermectin

In a 2024 peer-reviewed study, a quantitative LC-MS/MS method was developed and validated using Ivermectin-d2 as the internal standard for the quantification of ivermectin in human plasma and whole blood. The method demonstrated a validated linear range of 0.970 to 384 ng/mL for ivermectin in both matrices, with intra- and inter-batch precision below 15% [1]. Critically, the study reported that no carryover or matrix effects were detected, a direct benefit of using the matched deuterated internal standard, Ivermectin-d2, to correct for such phenomena [1].

Bioanalysis LC-MS/MS Method Validation

Cross-Matrix Applicability: Comparative Recovery Data from Fish Tissue Analysis

In a 2019 study for the determination of avermectins in fish tissue, Ivermectin-d2 was employed as the internal standard for a multi-analyte LC-ESI-MS/MS method. The method, validated according to European Legislation (Commission Decision 657/2002/EC), achieved recoveries ranging from 86 to 106% for all target analytes, with relative standard deviations (RSD) below 20% [1]. This performance is directly attributable to the effective correction of sample preparation and ionization variability provided by the isotopically labeled internal standard.

Food Safety Veterinary Residue Analysis LC-ESI-MS/MS

Product Purity Benchmarking: Comparative Specifications from Multiple Vendors

For a deuterated internal standard, isotopic purity is the primary determinant of its utility and cost. Analysis of publicly available vendor specifications reveals a critical differentiation point. Cayman Chemical lists Ivermectin-d2 with a purity of ≥99% for its deuterated forms . In contrast, other commercial suppliers offer the compound at lower purity grades, such as 97% or >95% [1].

Procurement Specification Quality Control Isotopic Purity

Regulatory Compliance and Traceability: A Differentiator for GxP Laboratories

For laboratories operating under GLP/GMP, the regulatory pedigree of a reference standard is a primary procurement driver. Some suppliers of Ivermectin-d2, such as Axios Research, explicitly position their product as a fully characterized reference standard compliant with regulatory guidelines for analytical method development and validation (AMV), with traceability against pharmacopeial standards (USP or EP) . Similarly, CATO manufactures its Ivermectin-d2 standard under an ISO 17034 accredited quality management system [1]. This level of certification and traceability is not uniformly offered by all vendors, where the product may be supplied as a 'research-grade' chemical with a basic Certificate of Analysis.

Regulated Bioanalysis GMP/GLP Reference Standards

High-Value Application Scenarios for Ivermectin-d2 Based on Quantitative Evidence


Clinical Pharmacokinetic (PK) and Therapeutic Drug Monitoring (TDM) Studies

The validated method using Ivermectin-d2 in human plasma and whole blood makes it the internal standard of choice for quantifying ivermectin in clinical trials and TDM [1]. The demonstrated precision (<15% RSD) and lack of matrix effects are essential for generating the reliable drug concentration data required for PK modeling and regulatory submission. Its established use in a peer-reviewed, high-throughput method reduces method development time and validation risk for CROs and hospital laboratories.

Regulatory-Compliant Food Safety and Environmental Residue Monitoring

The proven performance of Ivermectin-d2 in the validated multi-analyte LC-MS/MS method for fish tissue demonstrates its utility in food safety testing [1]. Its ability to achieve excellent recovery (86-106%) in a complex matrix, in accordance with European legislation, makes it suitable for use in ISO/IEC 17025 accredited labs conducting veterinary drug residue analysis. This extends to environmental monitoring of avermectin contamination in soil and water samples.

Assay Development in Regulated (GLP/GMP) Bioanalytical Laboratories

For laboratories operating under GLP or GMP, the procurement of Ivermectin-d2 from vendors offering full regulatory traceability and ISO 17034 certification is non-negotiable . This scenario applies to the development and validation of analytical methods (AMV) for new drug applications or for quality control (QC) release testing of ivermectin-containing formulations. Using a certified reference standard ensures audit readiness and the integrity of the data package.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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